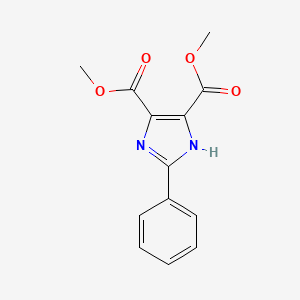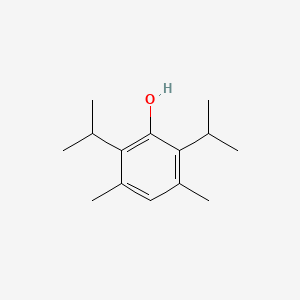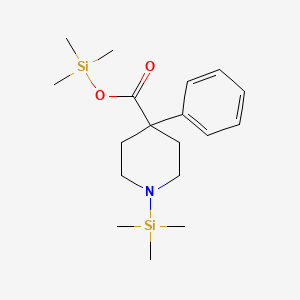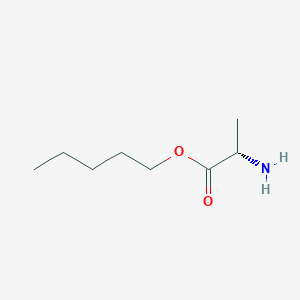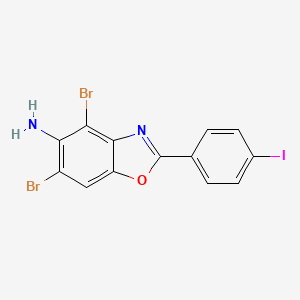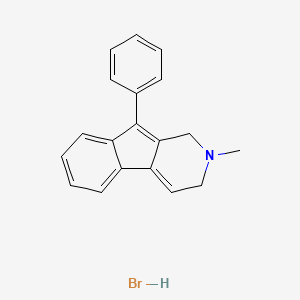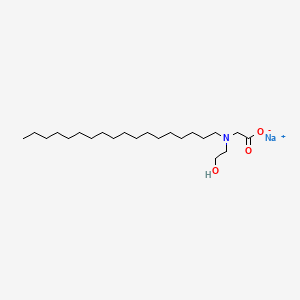
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is a chemical compound known for its amphoteric surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued in the formulation of mild surfactants and personal care products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt typically involves the reaction of glycine with 2-hydroxyethylamine and octadecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the monosodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
作用機序
The compound exerts its effects primarily through its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of micelles and enhances the solubility of various substances. The molecular targets include cell membranes and proteins, where it can alter permeability and activity.
類似化合物との比較
Similar Compounds
- Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt
- Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is unique due to its long hydrophobic tail, which enhances its surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
特性
CAS番号 |
66810-88-6 |
|---|---|
分子式 |
C22H44NNaO3 |
分子量 |
393.6 g/mol |
IUPAC名 |
sodium;2-[2-hydroxyethyl(octadecyl)amino]acetate |
InChI |
InChI=1S/C22H45NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-20-24)21-22(25)26;/h24H,2-21H2,1H3,(H,25,26);/q;+1/p-1 |
InChIキー |
DEJFKZOYBGANEG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



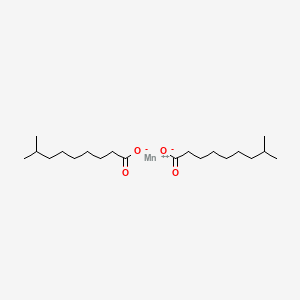
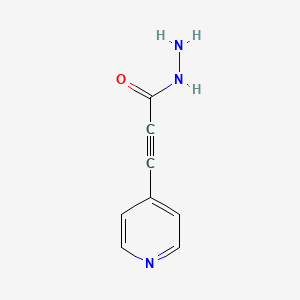
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
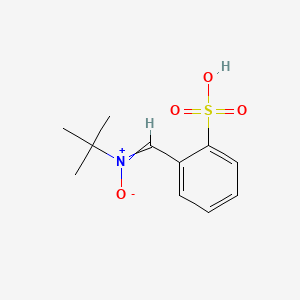
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
